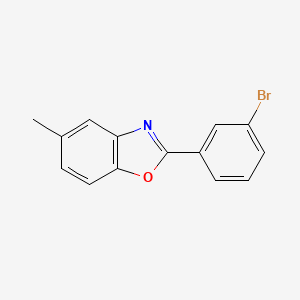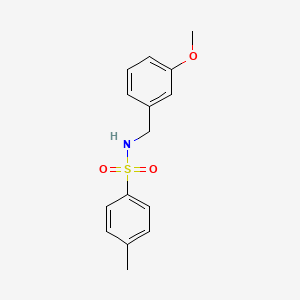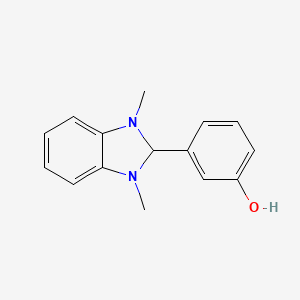![molecular formula C11H8ClFN2S B5854286 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine](/img/structure/B5854286.png)
2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is a chemical compound that has gained attention in the scientific community due to its potential applications in medicinal chemistry. This compound belongs to the class of pyrimidine derivatives, which are widely used in drug discovery and development. In
作用機序
The mechanism of action of 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. The compound has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a transcription factor involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine have been studied in various in vitro and in vivo models. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation, and inhibit bacterial growth. It has also been shown to have minimal toxicity to normal cells and tissues.
実験室実験の利点と制限
The advantages of using 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine in lab experiments include its high potency, selectivity, and low toxicity. Its chemical structure can be easily modified to improve its pharmacological properties. However, the limitations include its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
The future directions for research on 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine include the development of more efficient synthesis methods, the optimization of its pharmacological properties, and the exploration of its potential in new therapeutic areas. The compound has shown promising results in cancer and bacterial infections, but its potential in other diseases, such as autoimmune disorders and neurological diseases, needs to be further explored. Additionally, the compound can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is a chemical compound with potential applications in medicinal chemistry. Its synthesis method has been optimized to yield high purity and high yield of the product. The compound has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer and bacterial infections. Its mechanism of action involves the inhibition of certain enzymes and signaling pathways. The compound has minimal toxicity to normal cells and tissues and can be easily modified to improve its pharmacological properties. The future directions for research on 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine include the development of more efficient synthesis methods and the exploration of its potential in new therapeutic areas.
合成法
The synthesis of 2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine is a multi-step process that involves the reaction of 2-chloro-4-fluorobenzyl chloride with thiourea. The intermediate product is then treated with potassium hydroxide to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
2-[(2-chloro-4-fluorobenzyl)thio]pyrimidine has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have antitumor, anti-inflammatory, and antibacterial properties. The compound has been tested against different cancer cell lines and has shown promising results in inhibiting cell proliferation and inducing apoptosis. It has also been tested against bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), and has exhibited potent antibacterial activity.
特性
IUPAC Name |
2-[(2-chloro-4-fluorophenyl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN2S/c12-10-6-9(13)3-2-8(10)7-16-11-14-4-1-5-15-11/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHYHMZJRCFXCHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-4-fluorobenzyl)sulfanyl]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-{[2-(2-nitrophenyl)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5854207.png)







![{[acetyl(ethyl)amino]methyl}(4-morpholinylmethyl)phosphinic acid](/img/structure/B5854262.png)

![methyl 3-[({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5854270.png)
![3-[(2-chlorophenoxy)methyl]-N-3-pyridinylbenzamide](/img/structure/B5854290.png)

